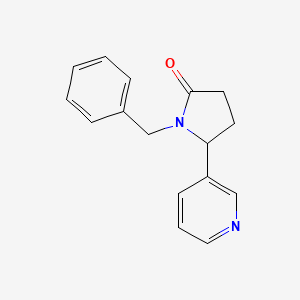

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Vorbereitungsmethoden

The synthesis of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzyl and pyridine groups. One common synthetic route includes:

Cyclization of a suitable precursor: Starting from a linear precursor, cyclization can be achieved using reagents such as sodium hydride or potassium tert-butoxide under an inert atmosphere.

Functionalization: The preformed pyrrolidinone ring can be functionalized by introducing the benzyl and pyridine groups through nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : The compound serves as a promising candidate for drug development due to its diverse biological activities. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects against diseases such as tuberculosis and cancer.

Enzyme Inhibition : Research indicates that 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one exhibits inhibitory activity against enzymes involved in critical biochemical pathways. For instance, derivatives of this compound have shown significant inhibition of Mycobacterium tuberculosis H37Ra, suggesting anti-tubercular properties .

This compound has been studied for its biological activities, which include:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, particularly Mycobacterium tuberculosis. Studies have indicated that related compounds exhibit activity against this bacterium, providing insights into potential treatments for tuberculosis .

- Anticancer Activity : In vitro studies have shown that derivatives can significantly reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values as low as 6.25 µM in certain cases. This suggests potential applications in cancer therapy .

- Antimalarial Activity : Research indicates that derivatives of pyrrolidinones can target prolyl-tRNA synthetase in Plasmodium falciparum, showing potent antimalarial activity with selectivity indices greater than 50 .

Industrial Applications

The versatility of this compound extends to industrial applications where it can be utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows for the development of new synthetic methodologies that can lead to the production of novel materials and chemicals.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Anti-Tubercular Activity :

- A study highlighted the compound's effectiveness against Mycobacterium tuberculosis H37Ra, demonstrating its potential as an anti-tubercular agent .

- Cancer Cell Viability Reduction :

-

Antimalarial Efficacy :

- Research identified that derivatives effectively inhibit Plasmodium falciparum growth by targeting specific enzymes critical for parasite survival .

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activity and chemical properties.

Pyridine derivatives: Compounds with a pyridine ring exhibit different pharmacological profiles depending on the nature and position of substituents.

Benzyl derivatives: The presence of a benzyl group can influence the compound’s lipophilicity and binding affinity to biological targets.

The uniqueness of this compound lies in its combination of these structural features, providing a distinct pharmacophore that can be exploited for various applications.

Biologische Aktivität

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known to enhance the compound's ability to interact with various biological targets. The presence of the pyridine moiety contributes to its lipophilicity and potential bioactivity, making it a candidate for drug development in various therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been shown to interact with several key targets, including:

- Enzyme Inhibition : It exhibits inhibitory properties against enzymes involved in critical biochemical pathways, potentially influencing metabolic processes.

- Receptor Modulation : The compound can bind to various receptors, affecting signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

1. Antimicrobial Activity

- Mycobacterium tuberculosis : Studies have suggested that compounds with a similar structure exhibit activity against Mycobacterium tuberculosis H37Ra, indicating potential anti-tubercular properties.

2. Anticancer Activity

- Breast Cancer Cell Lines : In vitro studies have demonstrated that related compounds can significantly reduce cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7). For instance, certain derivatives showed IC50 values as low as 6.25 µM in MDA-MB-231 cells . This suggests that the compound may have potential as an anticancer agent.

3. Antimalarial Activity

- Plasmodium falciparum : Research has identified derivatives of pyrrolidinones as promising candidates for antimalarial therapy. These compounds target prolyl-tRNA synthetase (PRS) in Plasmodium, showing potent activity against malaria parasites with selectivity indices greater than 50 .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of pyrrolidinone derivatives, it was found that specific compounds significantly decreased cell viability in MDA-MB-231 cells at concentrations as low as 6.25 µM. This highlights the compound's potential as a lead for developing new cancer therapies targeting triple-negative breast cancer .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as solubility, stability in biological systems, and metabolic pathways need thorough investigation. Preliminary studies indicate moderate stability in liver microsomes and variable solubility across different pH levels .

Eigenschaften

IUPAC Name |

1-benzyl-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYXZHSCQMKBDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.